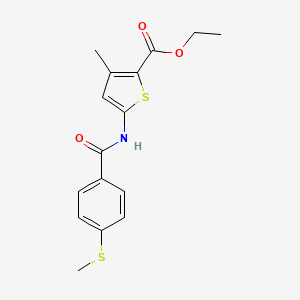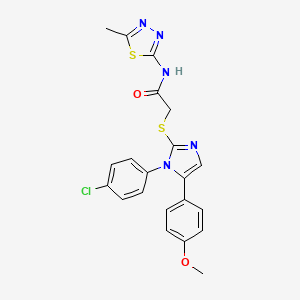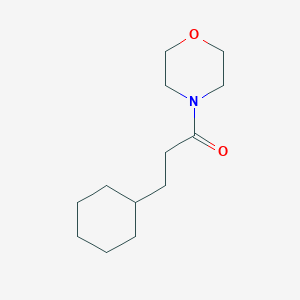![molecular formula C17H8ClF6N3O B2440007 [4-[3-氯-5-(三氟甲基)吡啶-2-基]吡唑-1-基]-[3-(三氟甲基)苯基]甲酮 CAS No. 251096-67-0](/img/structure/B2440007.png)
[4-[3-氯-5-(三氟甲基)吡啶-2-基]吡唑-1-基]-[3-(三氟甲基)苯基]甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone is a synthetic organic compound Its structure features a pyrazole ring linked to a phenyl ring, with additional substituents including chlorines and trifluoromethyl groups
科学研究应用
Chemistry
In chemistry, [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone can serve as an intermediate in the synthesis of more complex molecules, often used in the study of reaction mechanisms and catalysis.
Biology
In biology, this compound may be explored for its potential interaction with biological targets, such as enzymes or receptors, due to its structural features.
Medicine
Its structure suggests potential medicinal properties, possibly being investigated as a lead compound for drug development targeting specific diseases or conditions.
Industry
Industrially, it can be used as a precursor or component in the manufacture of specialty chemicals, including those with pesticidal or fungicidal activity.
作用机制
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase , which plays a crucial role in bacterial growth and secondary metabolism .
Mode of Action
It is known that molecules with a -cf3 group can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that the inhibition of bacterial phosphopantetheinyl transferase can attenuate secondary metabolism and thwart bacterial growth .
Pharmacokinetics
It is known that the inclusion of a -cf3 group in certain molecules can improve drug potency .
Result of Action
Similar compounds have been found to thwart bacterial growth .
Action Environment
It is known that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone typically involves several key steps:
Formation of the Pyrazole Ring: : This step can include cyclization reactions involving appropriate hydrazines and diketones under controlled conditions.
Substitution Reactions: : Introduction of chloro and trifluoromethyl groups onto the pyridine and phenyl rings respectively through substitution reactions, often using halogenating agents like NCS (N-Chlorosuccinimide) or electrophilic fluorinating reagents.
Industrial Production Methods
Industrial-scale synthesis may follow similar routes but employs more efficient catalytic processes or continuous flow reactors to enhance yield and purity. Detailed protocols would often incorporate cost-effective and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents like KMnO4 or H2O2, leading to the formation of ketones or carboxylic acids.
Reduction: : Reduction reactions may yield amines or other hydrogenated products using reducing agents like NaBH4 or LiAlH4.
Substitution: : Common substitutions involve the exchange of chloro or trifluoromethyl groups, often carried out under nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2, CrO3
Reducing Agents: : NaBH4, LiAlH4, H2 (with a catalyst like Pd/C)
Substituting Agents: : Nucleophiles or electrophiles like NaN3, NaOEt
Major Products
From Oxidation: : Corresponding carboxylic acids, ketones
From Reduction: : Amines, alcohols
From Substitution: : Various substituted aromatic compounds
相似化合物的比较
Unique Features
Trifluoromethyl Groups: : These groups impart high lipophilicity and metabolic stability.
Chloro Substituents: : These enhance the compound’s reactivity and potential binding affinity to biological targets.
Similar Compounds
[4-(2-Chloropyridin-3-yl)pyrazol-1-yl]phenylmethanone: : Similar structure but lacking trifluoromethyl groups.
[4-(Trifluoromethyl)phenyl]-pyrazole: : Shares the trifluoromethyl-phenyl scaffold but differs in additional substituents.
There you have it! A comprehensive look at [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone. Intrigued by anything specific here?
属性
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClF6N3O/c18-13-5-12(17(22,23)24)7-25-14(13)10-6-26-27(8-10)15(28)9-2-1-3-11(4-9)16(19,20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESBRGDBVKVZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClF6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
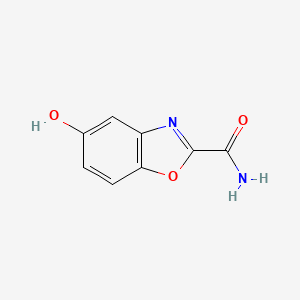
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol](/img/structure/B2439929.png)
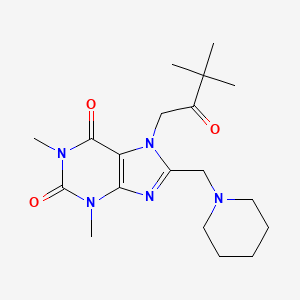
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2439933.png)
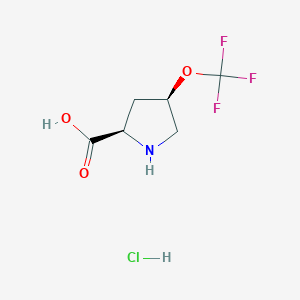
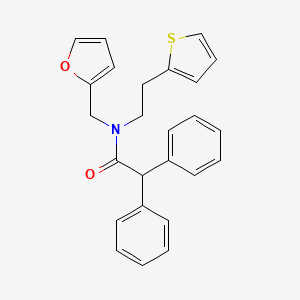
![3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2439937.png)

![3-(1-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide](/img/structure/B2439939.png)
![N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2439940.png)
![3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2439942.png)
